2-(Allylthio)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allylthio)benzo[d]thiazole is a heterocyclic compound that contains a benzothiazole ring substituted with an allylthio group at the second position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Mechanism of Action
Target of Action
Benzothiazole derivatives, which include 2-(allylthio)benzo[d]thiazole, have been found to possess a wide range of pharmacological properties . These compounds have been reported to exhibit anti-bacterial , anti-fungal , anti-oxidant , and anti-proliferative activities, among others. The specific targets for these activities are likely varied and depend on the specific functional groups present in the benzothiazole derivative.
Mode of Action
It is known that the 2nd position of the benzothiazole ring is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of the compounds .
Biochemical Pathways
Benzothiazole derivatives have been reported to have numerous biological applications , suggesting that they may interact with multiple biochemical pathways. For instance, their anti-bacterial and anti-fungal activities suggest that they may interfere with the growth and reproduction of bacteria and fungi .
Result of Action
Given the reported pharmacological properties of benzothiazole derivatives , it can be inferred that these compounds may have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylthio)benzo[d]thiazole typically involves the reaction of 2-mercaptobenzothiazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allylthio group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Allylthio)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(Allylthio)benzo[d]thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Similar structure but with a methyl group instead of an allylthio group.
2-Phenylbenzothiazole: Contains a phenyl group at the second position.
2-Arylbenzothiazoles: A broad class of compounds with various aryl groups at the second position.
Uniqueness
2-(Allylthio)benzo[d]thiazole is unique due to the presence of the allylthio group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and its ability to interact with specific biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-prop-2-enylsulfanyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS2/c1-2-7-12-10-11-8-5-3-4-6-9(8)13-10/h2-6H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSXEAQRDHEFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.